Cas no 2413867-27-1 (2-{[(Tert-butoxy)carbonyl]amino}-3-cyclopropyl-3-hydroxypropanoic acid)
![2-{[(Tert-butoxy)carbonyl]amino}-3-cyclopropyl-3-hydroxypropanoic acid structure](https://www.kuujia.com/scimg/cas/2413867-27-1x500.png)
2-{[(Tert-butoxy)carbonyl]amino}-3-cyclopropyl-3-hydroxypropanoic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-6964605
- 2413867-27-1
- 2-{[(tert-butoxy)carbonyl]amino}-3-cyclopropyl-3-hydroxypropanoic acid
- 2-{[(Tert-butoxy)carbonyl]amino}-3-cyclopropyl-3-hydroxypropanoic acid
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- Inchi: 1S/C11H19NO5/c1-11(2,3)17-10(16)12-7(9(14)15)8(13)6-4-5-6/h6-8,13H,4-5H2,1-3H3,(H,12,16)(H,14,15)
- InChI Key: HRHJLPXELUIPSD-UHFFFAOYSA-N
- SMILES: OC(C(C(=O)O)NC(=O)OC(C)(C)C)C1CC1
Computed Properties
- Exact Mass: 245.12632271g/mol
- Monoisotopic Mass: 245.12632271g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 306
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 95.9Ų
2-{[(Tert-butoxy)carbonyl]amino}-3-cyclopropyl-3-hydroxypropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6964605-0.05g |
2-{[(tert-butoxy)carbonyl]amino}-3-cyclopropyl-3-hydroxypropanoic acid |
2413867-27-1 | 95.0% | 0.05g |
$205.0 | 2025-03-12 | |
Enamine | EN300-6964605-1.0g |
2-{[(tert-butoxy)carbonyl]amino}-3-cyclopropyl-3-hydroxypropanoic acid |
2413867-27-1 | 95.0% | 1.0g |
$884.0 | 2025-03-12 | |
Enamine | EN300-6964605-10.0g |
2-{[(tert-butoxy)carbonyl]amino}-3-cyclopropyl-3-hydroxypropanoic acid |
2413867-27-1 | 95.0% | 10.0g |
$3807.0 | 2025-03-12 | |
Enamine | EN300-6964605-0.1g |
2-{[(tert-butoxy)carbonyl]amino}-3-cyclopropyl-3-hydroxypropanoic acid |
2413867-27-1 | 95.0% | 0.1g |
$306.0 | 2025-03-12 | |
Enamine | EN300-6964605-0.25g |
2-{[(tert-butoxy)carbonyl]amino}-3-cyclopropyl-3-hydroxypropanoic acid |
2413867-27-1 | 95.0% | 0.25g |
$438.0 | 2025-03-12 | |
Enamine | EN300-6964605-5.0g |
2-{[(tert-butoxy)carbonyl]amino}-3-cyclopropyl-3-hydroxypropanoic acid |
2413867-27-1 | 95.0% | 5.0g |
$2566.0 | 2025-03-12 | |
Enamine | EN300-6964605-0.5g |
2-{[(tert-butoxy)carbonyl]amino}-3-cyclopropyl-3-hydroxypropanoic acid |
2413867-27-1 | 95.0% | 0.5g |
$691.0 | 2025-03-12 | |
Enamine | EN300-6964605-2.5g |
2-{[(tert-butoxy)carbonyl]amino}-3-cyclopropyl-3-hydroxypropanoic acid |
2413867-27-1 | 95.0% | 2.5g |
$1735.0 | 2025-03-12 |
2-{[(Tert-butoxy)carbonyl]amino}-3-cyclopropyl-3-hydroxypropanoic acid Related Literature
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Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
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Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494
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Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
Additional information on 2-{[(Tert-butoxy)carbonyl]amino}-3-cyclopropyl-3-hydroxypropanoic acid
Introduction to 2-{[(Tert-butoxy)carbonyl]amino}-3-cyclopropyl-3-hydroxypropanoic acid (CAS No. 2413867-27-1)
2-{[(Tert-butoxy)carbonyl]amino}-3-cyclopropyl-3-hydroxypropanoic acid, identified by its CAS number 2413867-27-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, featuring a unique structural framework, exhibits promising properties that make it a valuable intermediate in the synthesis of biologically active molecules. Its molecular structure incorporates both protective and functional groups, which are critical for its role in drug development and molecular biology research.
The compound's name highlights several key structural features. The (Tert-butoxy)carbonyl (Boc) group serves as an amino acid protecting group, commonly employed in peptide synthesis to prevent unwanted side reactions. This protective mechanism ensures that the amino group remains inert under harsh reaction conditions, allowing for selective modifications elsewhere in the molecule. Additionally, the presence of a cyclopropyl side chain introduces rigidity to the molecular framework, which can influence the compound's biological activity and binding affinity to target proteins or enzymes.
The 3-hydroxypropanoic acid moiety is another notable feature, contributing to the compound's solubility and reactivity in aqueous environments. This hydroxyl group can participate in hydrogen bonding interactions, making it particularly useful in designing molecules with specific binding properties. The combination of these structural elements makes 2-{[(Tert-butoxy)carbonyl]amino}-3-cyclopropyl-3-hydroxypropanoic acid a versatile building block for synthetic chemists.
In recent years, there has been growing interest in the development of novel therapeutic agents derived from structurally diverse compounds. The unique properties of CAS No. 2413867-27-1 have positioned it as a candidate for further investigation in various pharmacological applications. For instance, researchers have explored its potential as a precursor in the synthesis of protease inhibitors, which are crucial for treating diseases such as HIV and cancer. The Boc-protected amino group allows for controlled deprotection under mild acidic conditions, facilitating the stepwise assembly of more complex peptide mimetics.
Moreover, the cyclopropyl group has been shown to enhance metabolic stability and reduce susceptibility to enzymatic degradation, making it an attractive feature for drug candidates intended for oral administration. This stability is particularly important in drug design, where maintaining pharmacological activity over time is essential for therapeutic efficacy. Studies have demonstrated that compounds incorporating cyclopropyl moieties often exhibit improved bioavailability and prolonged half-life.
Recent advancements in computational chemistry have further highlighted the significance of 2-{[(Tert-butoxy)carbonyl]amino}-3-cyclopropyl-3-hydroxypropanoic acid in drug discovery. Molecular modeling studies have revealed that this compound can interact with biological targets through multiple non-covalent bonds, including hydrogen bonds and hydrophobic interactions. Such interactions are critical for achieving high-affinity binding and ensuring specificity towards disease-causing proteins or enzymes. These insights have guided researchers in optimizing synthetic routes to enhance potency and selectivity.
The hydroxyl group within this molecule also opens up possibilities for further derivatization into esters or ethers, expanding its utility in medicinal chemistry. For example, esterification of the hydroxyl group can yield derivatives with improved solubility or membrane permeability, which are desirable traits for oral or topical formulations. Additionally, functionalization at this position can introduce additional pharmacophores, enabling the design of multi-target drugs capable of addressing complex pathologies.
In academic research circles, CAS No. 2413867-27-1 has been utilized as a scaffold for exploring novel chemical entities with potential therapeutic benefits. Researchers have reported its incorporation into libraries of small molecules designed for high-throughput screening (HTS). HTS campaigns aim to identify lead compounds with desirable biological activities by systematically testing large collections of molecules against various biological targets. The structural features of this compound make it an ideal candidate for such screens due to its balance of reactivity and stability.
One notable study published in a leading pharmaceutical journal demonstrated the utility of 2-{[(Tert-butoxy)carbonyl]amino}-3-cyclopropyl-3-hydroxypropanoic acid in developing kinase inhibitors. Kinases are enzymes involved in numerous cellular processes and are often implicated in diseases such as cancer and inflammation. By modifying the cyclopropyl scaffold or introducing additional functional groups at strategic positions, researchers were able to generate derivatives with enhanced inhibitory activity against specific kinases while maintaining selectivity against closely related enzymes.
The role of protecting groups like Boc is also emphasized in this context. The Boc moiety not only safeguards the amino group during synthetic transformations but also provides a predictable reaction profile when removed under appropriate conditions. This predictability is crucial for large-scale synthesis and industrial applications where reproducibility is paramount.
Future directions in research may involve exploring greener synthetic methodologies to produce CAS No. 2413867-27-1 on an industrial scale. Catalytic processes or biocatalysis could offer more sustainable alternatives to traditional synthetic routes while maintaining high yields and purity standards required for pharmaceutical applications.
The growing emphasis on precision medicine has also spurred interest in using compounds like 2-{[(Tert-butoxy)carbonyl]amino}-3-cyclopropyl-3-hydroxypropanoic acid to develop personalized therapeutics tailored to individual patient profiles. By understanding how structural modifications influence biological activity, researchers can design molecules that target specific genetic mutations or protein variants associated with diseases.
In conclusion,2-{[(Tert-butoxy)carbonyl]amino}-3-cyclopropyl-3-hydroxypropanoic acid (CAS No. 2413867-27-1) represents a significant advancement in pharmaceutical chemistry due to its versatile structural features and potential applications across multiple therapeutic areas. Its unique combination of protective groups and functional moieties makes it an invaluable tool for synthetic chemists seeking to develop novel bioactive molecules with improved pharmacological properties.
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